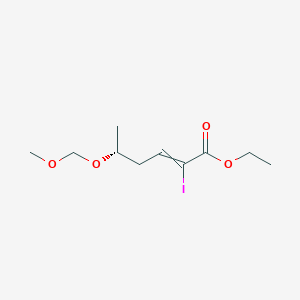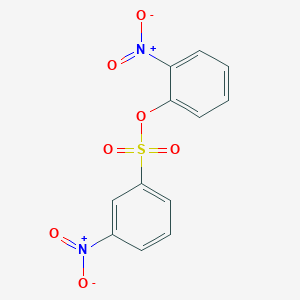
2-Nitrophenyl 3-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl 3-nitrobenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate typically involves the sulfonation of nitrobenzene derivatives. One efficient method is the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves high conversion rates and yields with minimal waste generation . Another method involves the catalytic sulfonation of nitrobenzene using sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high efficiency. The use of microreactors allows for precise control over reaction conditions, leading to safer and more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Nucleophiles: Alkoxides, amines, and other nucleophilic species.
Major Products Formed
Amines: Reduction of nitro groups leads to the formation of corresponding amines.
Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Nitrophenyl 3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s nitro and sulfonate groups make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring.
3-Nitrobenzenesulfonic Acid: Contains a nitro group and a sulfonic acid group on the benzene ring.
Propiedades
Número CAS |
628729-86-2 |
|---|---|
Fórmula molecular |
C12H8N2O7S |
Peso molecular |
324.27 g/mol |
Nombre IUPAC |
(2-nitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-4-3-5-10(8-9)22(19,20)21-12-7-2-1-6-11(12)14(17)18/h1-8H |
Clave InChI |
GRFIPXDYAGHADV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


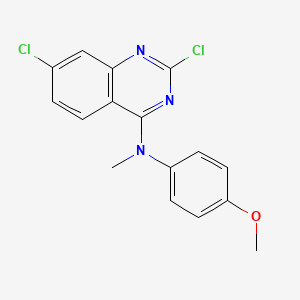
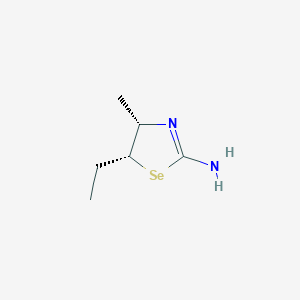
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
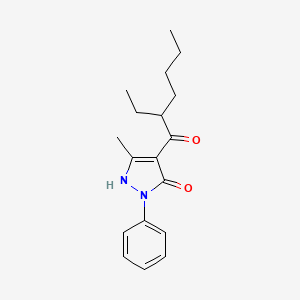
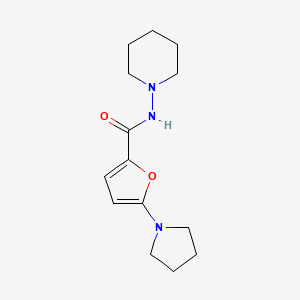
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
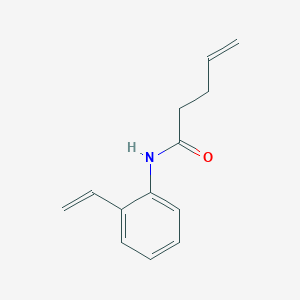
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)
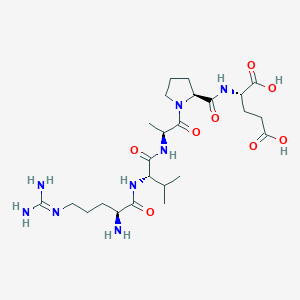
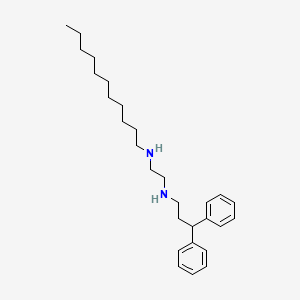
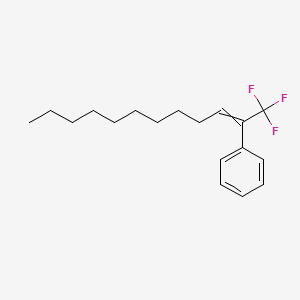
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
